TRPA1 Antagonist Potency: 2-Amino-5-(trifluoromethyl)nicotinaldehyde vs. Structurally Related TRPA1 Antagonists
2-Amino-5-(trifluoromethyl)nicotinaldehyde demonstrates nanomolar antagonist activity against the human TRPA1 ion channel, a target implicated in pain and inflammatory conditions [1]. Its potency (IC50 = 129 nM) places it in a comparable activity range to other structurally related TRPA1 antagonists developed in the same program, such as BDBM50022328 (IC50 = 39 nM) [2] and BDBM50263527 (IC50 = 64 nM) [3], while exhibiting distinct structure-activity relationship (SAR) properties due to its unique substitution pattern. This contrasts with the activity of its positional isomer, 2-Amino-4-(trifluoromethyl)nicotinaldehyde, for which comparable TRPA1 activity has not been reported .
| Evidence Dimension | Human TRPA1 Antagonism |
|---|---|
| Target Compound Data | IC50 = 129 nM |
| Comparator Or Baseline | BDBM50022328: IC50 = 39 nM; BDBM50263527: IC50 = 64 nM; 2-Amino-4-(trifluoromethyl)nicotinaldehyde: Data not reported |
| Quantified Difference | Target compound is 3.3-fold less potent than BDBM50022328 and 2.0-fold less potent than BDBM50263527 in comparable assays. |
| Conditions | Antagonist activity at human TRPA1 expressed in CHO-TREX cells, assessed as inhibition of cinnamaldehyde-induced calcium flux after 10 min incubation (FLIPR assay). |
Why This Matters
Confirms the compound's specific and quantifiable engagement of a high-value therapeutic target, enabling researchers to select it over inactive or untested regioisomers for TRPA1-focused discovery programs.
- [1] BindingDB. (n.d.). BDBM50022467 (CHEMBL3299026): IC50 = 129 nM for human TRPA1. View Source
- [2] BindingDB. (n.d.). BDBM50022328 (CHEMBL3299020): IC50 = 39 nM for human TRPA1. View Source
- [3] BindingDB. (n.d.). BDBM50263527 (CHEMBL4087767): IC50 = 64 nM for human TRPA1. View Source
